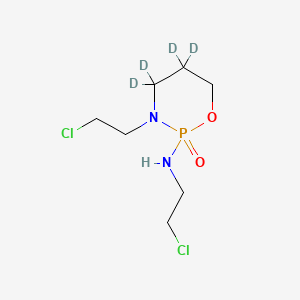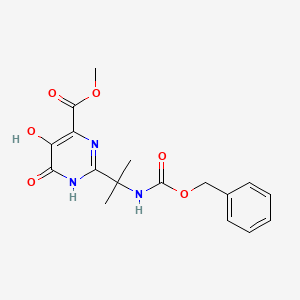
Vildagliptin beta-D-glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vildagliptin beta-D-glucuronide is a metabolite of vildagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus. Vildagliptin works by inhibiting the enzyme DPP-4, which in turn prevents the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This results in improved glycemic control by enhancing insulin secretion and reducing glucagon release .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of vildagliptin involves several steps starting from L-proline. The process includes the reaction of L-proline with chloroacetyl chloride in tetrahydrofuran to form (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid. This intermediate is then reacted with acetonitrile in the presence of sulfuric acid to yield (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile. The final step involves the reaction of this intermediate with 3-aminoadamantanol to produce vildagliptin .
Industrial Production Methods
Industrial production of vildagliptin follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The process involves the use of large-scale reactors and precise control of reaction conditions to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Vildagliptin beta-D-glucuronide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of vildagliptin can lead to the formation of various oxidized metabolites, while reduction can yield reduced forms of the compound .
Aplicaciones Científicas De Investigación
Vildagliptin beta-D-glucuronide has several scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry for the development of new analytical methods.
Biology: Studied for its effects on various biological pathways and its potential therapeutic applications.
Medicine: Investigated for its role in the treatment of type 2 diabetes and its potential use in combination therapies.
Industry: Used in the pharmaceutical industry for the development of new drugs and formulations
Mecanismo De Acción
Vildagliptin beta-D-glucuronide exerts its effects by inhibiting the enzyme DPP-4. This inhibition prevents the degradation of incretin hormones GLP-1 and GIP, which enhances insulin secretion from the beta cells of the pancreas and reduces glucagon release from the alpha cells. This dual action helps in maintaining blood glucose levels within the normal range .
Comparación Con Compuestos Similares
Similar Compounds
Sitagliptin: Another DPP-4 inhibitor used in the management of type 2 diabetes.
Saxagliptin: Similar to vildagliptin, it inhibits DPP-4 and enhances incretin hormone levels.
Linagliptin: A DPP-4 inhibitor with a longer half-life compared to vildagliptin
Uniqueness
Vildagliptin beta-D-glucuronide is unique due to its specific metabolic pathway and its role as a metabolite of vildagliptin. Its distinct chemical structure and metabolic properties make it a valuable compound for research and therapeutic applications .
Propiedades
Número CAS |
1147403-03-9 |
|---|---|
Fórmula molecular |
C23H33N3O8 |
Peso molecular |
479.5 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6S)-6-[[3-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]amino]-1-adamantyl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C23H33N3O8/c24-9-14-2-1-3-26(14)15(27)10-25-22-5-12-4-13(6-22)8-23(7-12,11-22)34-21-18(30)16(28)17(29)19(33-21)20(31)32/h12-14,16-19,21,25,28-30H,1-8,10-11H2,(H,31,32)/t12?,13?,14-,16-,17-,18+,19-,21-,22?,23?/m0/s1 |
Clave InChI |
PSIDBGKCTWXOHS-VBUQDNKCSA-N |
SMILES |
C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)OC5C(C(C(C(O5)C(=O)O)O)O)O)C#N |
SMILES isomérico |
C1C[C@H](N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C#N |
SMILES canónico |
C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)OC5C(C(C(C(O5)C(=O)O)O)O)O)C#N |
Sinónimos |
(2S)-1-[2-[(3-Hydroxytricyclo[3.3.1.13,7]dec-1-yl)amino]acetyl]-2-pyrrolidinecarbonitrile_x000B_O-β-D-Glucopyranosiduronic Acid; Vildagliptin O-Glucuronide; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












